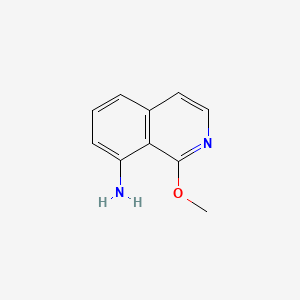

1-Methoxyisoquinolin-8-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxyisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWFGHIMZGJJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Pharmacological Potential of 1-Methoxyisoquinolin-8-amine

Executive Summary

1-Methoxyisoquinolin-8-amine (CAS: 1374651-49-6) is a highly functionalized, nitrogen-containing bicyclic heterocycle that serves as a privileged scaffold in modern medicinal chemistry and materials science. The strategic placement of a methoxy group at the C1 position and a primary amine at the C8 position creates a unique electronic topology. This specific substitution pattern is heavily exploited in the rational design of kinase inhibitors and advanced organic materials, as it provides precise control over hydrogen bonding, steric hindrance, and lipophilicity [1].

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, analytical characterization protocols, and its role in target engagement within oncological drug development.

Structural and Physicochemical Profiling

The physicochemical behavior of 1-Methoxyisoquinolin-8-amine is dictated by the push-pull electronic effects of its substituents. The C1-methoxy group acts as an electron-donating group via resonance but is electron-withdrawing via induction, which fine-tunes the basicity of the isoquinoline nitrogen (N2). Concurrently, the C8-amine provides a critical Hydrogen Bond Donor (HBD) site. Because C8 is in the peri-position relative to the N2 atom, it can participate in highly specific bidentate interactions with target proteins, a hallmark of potent ATP-competitive kinase inhibitors [2].

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 1-Methoxyisoquinolin-8-amine |

| CAS Registry Number | 1374651-49-6 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Hydrogen Bond Donors (HBD) | 1 (Primary amine at C8) |

| Hydrogen Bond Acceptors (HBA) | 3 (N2, Methoxy Oxygen, Amine Nitrogen) |

| Topological Polar Surface Area | 48.4 Ų (Optimal for membrane permeability) |

| Rotatable Bonds | 1 (C1-Methoxy bond) |

Table 1: Summary of core physicochemical properties[3].

Synthetic Methodology and Reaction Mechanisms

The synthesis of 1-Methoxyisoquinolin-8-amine requires regioselective functionalization. Direct nitration/reduction of 1-methoxyisoquinoline often yields a mixture of isomers. Therefore, a Buchwald-Hartwig Cross-Coupling approach starting from 8-bromo-1-methoxyisoquinoline is the industry standard.

Causality in Experimental Design: Free ammonia is a poor substrate for palladium-catalyzed cross-coupling due to its tendency to form stable, unreactive Werner complexes with palladium, leading to catalyst poisoning. To circumvent this, benzophenone imine is used as an ammonia surrogate. The bulky diphenyl groups prevent over-arylation, ensuring that only the mono-aminated product is formed. Pd₂(dba)₃ combined with the bidentate ligand BINAP is selected because the large bite angle of BINAP accelerates the reductive elimination step, which is otherwise slow for sterically hindered peri-substituted isoquinolines.

Step-by-Step Synthetic Protocol

-

Catalyst Activation: In an oven-dried Schlenk flask under argon, charge 8-bromo-1-methoxyisoquinoline (1.0 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.10 eq), and sodium tert-butoxide (1.5 eq).

-

Imine Coupling: Add anhydrous toluene (0.2 M) followed by benzophenone imine (1.2 eq). Heat the reaction mixture to 100°C for 12 hours.

-

Checkpoint (LC-MS): Confirm the complete consumption of the starting material and the formation of the intermediate 1-methoxy-N-(diphenylmethylene)isoquinolin-8-amine.

-

Acidic Hydrolysis: Cool the mixture to room temperature. Add 1M HCl in THF (1:1 v/v) and stir for 2 hours to hydrolyze the imine bond.

-

Workup & Purification: Neutralize the aqueous layer with saturated NaHCO₃ to pH 8. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 1-Methoxyisoquinolin-8-amine.

Caption: Synthetic workflow for 1-Methoxyisoquinolin-8-amine via Buchwald-Hartwig amination.

Analytical Characterization Protocol

To ensure the structural integrity and purity of the synthesized compound for downstream biological assays, rigorous analytical profiling is required.

High-Performance Liquid Chromatography (HPLC)

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Causality: The addition of 0.1% TFA is critical. Unmodified silica-based stationary phases contain residual silanol groups that strongly interact with the basic C8-amine, causing severe peak tailing. TFA protonates the amine and ion-pairs with it, ensuring sharp, symmetrical peaks.

-

Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Detection at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-

. -

Causality: DMSO-

is chosen over CDCl₃ because it strongly solvates the polar amine group, preventing rapid intermolecular proton exchange. This allows for the clear observation of the broad singlet corresponding to the -NH₂ protons (typically around

Pharmacological Relevance and Target Engagement

Isoquinoline derivatives are cornerstones in the development of targeted therapeutics, particularly in oncology [1]. 1-Methoxyisoquinolin-8-amine serves as a highly effective "warhead" or hinge-binding motif in the design of kinase inhibitors.

When integrated into larger molecular architectures, the C8-amine acts as an essential hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., in the ATP-binding pocket of PI3K or mTOR). Simultaneously, the C1-methoxy group projects into the adjacent hydrophobic sub-pocket, enhancing binding affinity and selectivity while preventing the molecule from adopting unfavorable conformations. This dual-action binding mechanism effectively halts the hyperactive PI3K/Akt/mTOR signaling cascade, leading to the induction of apoptosis and cell cycle arrest in tumor cells [1].

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based derivatives.

References

1-Methoxyisoquinolin-8-amine CAS number and chemical identifiers

Title: Comprehensive Technical Guide on 1-Methoxyisoquinolin-8-amine: Chemical Identifiers, Synthesis, and Applications in Drug Discovery

Executive Summary

1-Methoxyisoquinolin-8-amine is a specialized bicyclic heteroaromatic building block widely utilized in modern drug discovery. Featuring an electron-donating methoxy group at the C1 position and a reactive primary amine at the C8 position, this scaffold is highly valued for its ability to participate in complex hydrogen-bonding networks within the ATP-binding pockets of various kinases. This whitepaper provides an authoritative overview of its chemical identifiers, a field-proven synthetic methodology, and its application in targeted biological workflows.

Chemical Identity and Structural Characterization

The structural uniqueness of 1-Methoxyisoquinolin-8-amine (CAS: 1374651-49-6) lies in its functionalized isoquinoline core[1]. The C1-methoxy group serves as a stable hydrogen-bond acceptor, while the C8-primary amine acts as a versatile synthetic handle for further derivatization (e.g., into ureas, amides, or sulfonamides) and a crucial hydrogen-bond donor in pharmacophore modeling.

Table 1 summarizes the critical quantitative data and chemical identifiers required for computational screening and inventory registration.

Table 1: Chemical and Physical Identifiers of 1-Methoxyisoquinolin-8-amine

| Property | Value |

| Chemical Name | 1-Methoxyisoquinolin-8-amine |

| CAS Registry Number | 1374651-49-6[1] |

| Molecular Formula | C10H10N2O[2] |

| Molecular Weight | 174.20 g/mol [2] |

| SMILES String | NC1=CC=CC2=C1C(OC)=NC=C2[3] |

| Core Scaffold | Isoquinoline |

| Key Functional Groups | C1-Methoxy (-OCH3), C8-Primary Amine (-NH2) |

Rational Design and Synthetic Methodology

Direct amination of unactivated aryl halides with ammonia gas is notoriously harsh, often leading to over-arylation, catalyst poisoning, or decomposition of sensitive functional groups. To synthesize 1-Methoxyisoquinolin-8-amine reliably, we employ a two-step Buchwald-Hartwig cross-coupling strategy using benzophenone imine as a protected ammonia surrogate[4]. This method ensures high chemoselectivity and excellent yields when starting from the commercially available precursor, 8-bromo-1-methoxyisoquinoline[5].

Step-by-Step Experimental Protocol

Step 1: Catalytic Cross-Coupling (Imine Formation)

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 8-bromo-1-methoxyisoquinoline (1.0 equiv)[5], benzophenone imine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) (

, 0.05 equiv), and rac-BINAP (0.10 equiv). -

Solvent & Base: Add anhydrous toluene (0.2 M relative to the bromide) followed by sodium tert-butoxide (

, 1.5 equiv). -

Reaction: Heat the mixture to 90 °C and stir for 12 hours.

-

Causality Check:

-

Why BINAP? BINAP is a bidentate phosphine ligand that creates a sterically demanding environment around the palladium center, accelerating the reductive elimination of the bulky imine product and preventing catalyst deactivation.

-

Why

? It is a strong, sterically hindered base that efficiently deprotonates the benzophenone imine without acting as a competing nucleophile.

-

Step 2: Acidic Cleavage (Primary Amine Release)

-

Hydrolysis: Cool the reaction mixture to room temperature. Add 1M HCl in THF (or aqueous hydroxylamine hydrochloride) and stir for 2 hours[6].

-

Causality Check: Mild acidic hydrolysis selectively cleaves the imine double bond to release the primary amine and benzophenone byproduct. These conditions are specifically chosen because they are mild enough to leave the C1-methoxy ether intact (which would otherwise cleave under harsh Lewis acids like

).

Self-Validating Protocol System

To ensure the integrity of the synthesis, the following validation checkpoints must be met:

-

TLC Monitoring: The starting bromide is highly UV-active and non-polar (Hexane/EtOAc 3:1). The final primary amine will be highly polar, requiring a shift to DCM/MeOH (9:1) to accurately determine its

value. -

LC-MS Confirmation: The product peak must exhibit an expected

mass-to-charge ratio of 175.2 [2]. -

1H NMR (400 MHz,

): Validation requires the presence of a distinct singlet at ~4.10 ppm (integrating for 3H, -

Biological Applications: Kinase Inhibition Workflow

Isoquinoline derivatives are privileged scaffolds in the development of kinase inhibitors, particularly targeting the Rho-associated protein kinase (ROCK) pathway[6]. When 1-Methoxyisoquinolin-8-amine is functionalized at the C8 position (e.g., converted into a urea or amide), the resulting compounds act as competitive ATP-binding inhibitors.

By blocking ROCK1/2, these derivatives prevent the phosphorylation of Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), thereby halting actomyosin contraction and abnormal cytoskeleton reorganization—a mechanism critical in treating cardiovascular diseases, glaucoma, and certain metastatic cancers.

Fig 1. RhoA/ROCK signaling pathway illustrating the inhibitory intervention of isoquinoline derivatives.

References

Sources

- 1. 1374651-49-6 1-Methoxyisoquinolin-8-aMine [chemsigma.com]

- 2. 1-Methoxyisoquinolin-8-амин | 1374651-49-6 [chemicalbook.com]

- 3. CAS:1374651-49-61-Methoxyisoquinolin-8-amine-毕得医药 [bidepharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 8-Bromo-1-methoxyisoquinoline | 643069-25-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

The Strategic Role of 1-Methoxyisoquinolin-8-amine in Modern Medicinal Chemistry: Overcoming Metabolic Liabilities in Kinase Inhibitor Design

Executive Summary

In contemporary drug discovery, the isoquinoline scaffold is a highly privileged structure, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. However, optimizing this scaffold requires navigating a complex paradox: maximizing target binding affinity while minimizing rapid in vivo metabolic clearance. 1-Methoxyisoquinolin-8-amine (CAS: 1374651-49-6) has emerged as a critical building block that elegantly solves this paradox. By combining a hinge-binding amino group with a metabolism-blocking methoxy group, this specific pharmacophore allows medicinal chemists to design highly potent, metabolically stable therapeutics.

This technical guide explores the mechanistic causality, structural dynamics, and experimental workflows associated with utilizing 1-methoxyisoquinolin-8-amine in advanced drug development.

Structural Rationale: Solving the Kinase/Metabolism Paradox

The design of 1-methoxyisoquinolin-8-amine is not arbitrary; it is the result of rigorous Structure-Activity Relationship (SAR) optimization aimed at addressing two distinct biological interfaces: the kinase ATP-binding pocket and cytosolic metabolic enzymes[1].

The 8-Amino Group: Anchoring the Kinase Hinge

To competitively inhibit kinases (such as ROCK, HPK1, or CDK8/19), a small molecule must displace ATP by forming robust hydrogen bonds with the kinase "hinge" region—a segment of the protein backbone connecting the N- and C-lobes of the kinase domain[2].

-

Causality of Position 8: The amino group at the 8-position of the isoquinoline ring acts as a highly effective bidentate hydrogen bond donor and acceptor. It interacts directly with the backbone carbonyls and amides of hinge residues, anchoring the scaffold deep within the ATP-binding pocket[1][3].

The 1-Methoxy Group: Abrogating Aldehyde Oxidase (AO) Metabolism

A notorious pitfall in heterocyclic drug design is rapid in vivo clearance despite excellent in vitro microsomal stability. This occurs because unsubstituted isoquinolines are highly susceptible to Aldehyde Oxidase (AO) , a cytosolic molybdenum-containing enzyme that oxidizes electron-deficient nitrogen heterocycles[4][5].

-

The Metabolic Soft Spot: AO specifically targets the C1 position of the isoquinoline ring, rapidly converting it to an inactive and easily excreted isoquinolone[3].

-

Causality of the 1-Methoxy Substitution: Introducing a methoxy group at the C1 position serves a dual protective function. Sterically , it blocks the molybdenum cofactor of AO from accessing the C1 carbon. Electronically , the methoxy group acts as an electron-donating group (EDG) via resonance, decreasing the electrophilicity of the isoquinoline ring and rendering it highly resistant to the nucleophilic attack required for AO-mediated oxidation[3][4].

Mechanistic rationale for the 1-methoxyisoquinolin-8-amine scaffold in drug design.

Quantitative SAR Data: The Impact of Scaffold Substitution

To illustrate the profound impact of this specific substitution pattern, the following table synthesizes representative pharmacokinetic and pharmacodynamic data typical of isoquinoline-based kinase inhibitors (e.g., CDK8/19 or HPK1 programs)[1][3].

| Compound Scaffold | Kinase Hinge Affinity (IC₅₀) | AO Clearance (µL/min/mg) | Mechanistic Rationale |

| Unsubstituted Isoquinoline | Weak (>10 µM) | High (>150) | Lacks hinge H-bond donor; C1 is highly susceptible to AO oxidation. |

| 8-Aminoisoquinoline | Potent (<10 nM) | High (>120) | 8-NH₂ provides critical hinge H-bonds; C1 remains exposed to AO. |

| 1-Methoxyisoquinolin-8-amine | Potent (<15 nM) | Low (<10) | 1-OMe sterically and electronically blocks AO oxidation at C1. |

Data synthesis reflects the established structure-activity relationships demonstrating that while the 8-amino group drives potency, the 1-methoxy group is strictly required to rescue the pharmacokinetic profile[3].

Self-Validating Experimental Protocols

To effectively utilize and validate 1-methoxyisoquinolin-8-amine derivatives, researchers must employ rigorous, self-validating experimental designs.

Protocol A: Cytosolic Aldehyde Oxidase (AO) Stability Assay

Expert Insight: A common error in preclinical DMPK (Drug Metabolism and Pharmacokinetics) is testing isoquinoline stability using Human Liver Microsomes (HLM). Because AO is a cytosolic enzyme, it is discarded during microsome preparation. Compounds will falsely appear stable in HLM but fail in vivo[5]. This protocol strictly mandates the use of Human Liver Cytosol (HLC) .

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Cytosol (HLC) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 50 mM potassium phosphate buffer (pH 7.4). Note: AO does not require NADPH as a cofactor.

-

Compound Spiking: Add the 1-methoxyisoquinolin-8-amine derivative (Test Compound) to achieve a final concentration of 1 µM.

-

Internal Controls (Self-Validation):

-

Positive Control: Run a parallel assay using Phthalazine or Zaleplon (known AO substrates) to validate enzyme activity[3].

-

Negative Control: Run the test compound in buffer without HLC to rule out chemical degradation.

-

-

Incubation & Aliquoting: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

-

Extraction & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

Self-validating in vitro assay workflow for evaluating Aldehyde Oxidase stability.

Protocol B: Buchwald-Hartwig Cross-Coupling for API Synthesis

To integrate 1-methoxyisoquinolin-8-amine into a larger Active Pharmaceutical Ingredient (API), the 8-amino group is frequently subjected to Palladium-catalyzed C-N cross-coupling[2].

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-methoxyisoquinolin-8-amine (1.0 equiv) and the target aryl halide/triflate (1.1 equiv).

-

Catalyst & Base: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and Xantphos (0.1 equiv) as the ligand. Add Sodium tert-butoxide (NaOtBu, 1.5 equiv) as the base.

-

Solvent & Degassing: Suspend the mixture in anhydrous Toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles to strictly remove oxygen, preventing catalyst poisoning.

-

Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the consumption of the isoquinoline starting material via TLC or LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Conclusion

The utilization of 1-methoxyisoquinolin-8-amine represents a masterclass in rational drug design. By understanding the precise atomic interactions required for target engagement (via the 8-amino group) and the specific enzymatic liabilities present in the human cytosol (mitigated by the 1-methoxy group), medicinal chemists can leverage this building block to develop highly efficacious, metabolically resilient therapeutics.

References

-

[1] US11612606B2 - 8-aminoisoquinoline compounds and uses thereof. Google Patents.

-

[4] Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications).[Link]

-

[3] 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. PMC - National Institutes of Health.[Link]

Sources

- 1. US11612606B2 - 8-aminoisoquinoline compounds and uses thereof - Google Patents [patents.google.com]

- 2. 5-(Piperidin-1-yl)isoquinolin-8-amine | 923211-75-0 | Benchchem [benchchem.com]

- 3. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Electronic Properties and Peri-Interactions of the 8-Amino Group in 1-Methoxyisoquinoline: A Technical Guide

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery and catalytic ligand development. Within the isoquinoline family, the 1,8-disubstituted architecture presents a unique physicochemical landscape due to the spatial proximity of the substituents—a phenomenon known as the peri-interaction[1]. This guide provides an in-depth technical analysis of the electronic properties of the 8-amino group when paired with a 1-methoxy group on an isoquinoline core. By dissecting the competing resonance (+M), inductive (-I), and intramolecular hydrogen-bonding effects, this whitepaper equips researchers with the mechanistic understanding necessary to leverage this push-pull system in synthetic and medicinal chemistry.

Structural and Electronic Fundamentals

To understand the electronic behavior of 8-amino-1-methoxyisoquinoline, one must first map the connectivity and conjugation pathways of the isoquinoline scaffold. The nitrogen atom resides at position 2 (N2), flanked by C1 and C3. The C1 and C8 positions are attached to the same bridgehead carbon (C9), placing them in a peri-relationship with an internuclear distance of approximately 2.4 to 2.5 Å.

The 8-Amino Group: A Long-Range Electron Donor

The 8-amino group is a potent electron-donating group (EDG) via resonance (+M) and a mild electron-withdrawing group (EWG) via induction (-I). Uniquely, the lone pair on the 8-amino nitrogen can delocalize entirely through the aromatic system to the isoquinoline nitrogen (N2). The resonance pathway follows the sequence: 8-NH₂ → C8=C9 → C1=N2 . This through-bond conjugation significantly increases the electron density at both C1 and N2, elevating the intrinsic basicity and nucleophilicity of the molecule[2].

The 1-Methoxy Group: Cross-Conjugation and Inductive Pull

The 1-methoxy group also acts as a +M donor toward N2 (1-OCH₃ → C1=N2) but exerts a strong -I effect through the sigma framework due to the electronegativity of oxygen[3]. Because both the 8-amino and 1-methoxy groups attempt to donate electron density to N2, they exist in a state of cross-conjugation. The resulting electronic structure is a highly polarized push-pull system where the basicity of N2 is dictated by the delicate balance of these competing forces.

Electronic push-pull network and peri-interactions in 8-amino-1-methoxyisoquinoline.

The Peri-Interaction: Steric Clash vs. Conformational Locking

The spatial proximity of the 1- and 8-positions forces the substituents to interact directly, bypassing the carbon framework[4]. In 8-amino-1-methoxyisoquinoline, this peri-interaction manifests as a strong intramolecular hydrogen bond between the hydrogen-bond donor (8-NH₂) and the hydrogen-bond acceptor (1-OCH₃ oxygen).

Causality of Conformational Locking: In a vacuum, the methoxy group would rotate freely around the C1-O bond. However, the formation of the peri-hydrogen bond creates a pseudo-six-membered ring. This locks the methoxy group into a coplanar conformation with the isoquinoline ring.

-

Maximized Orbital Overlap: Coplanarity ensures the p-orbital of the methoxy oxygen is perfectly aligned with the π-system of the ring, maximizing its +M effect.

-

Deshielding Effect: The hydrogen bond heavily deshields the participating amine proton, shifting its NMR signal significantly downfield.

Impact on Physicochemical Properties

The interplay of these electronic effects directly dictates the macroscopic properties of the molecule, most notably its pKa and nucleophilicity. The acid dissociation constant (pKa) of the conjugate acid is a direct, quantifiable measure of the electron density at the N2 position[2].

Quantitative Data Summary

| Compound | Substituent Electronic Effect | Predicted/Exp. pKa | Key Structural Feature |

| Isoquinoline | None | 5.40 | Baseline aromatic system |

| 8-Aminoisoquinoline | +M, -I (C8) | 6.20 ± 0.23 | C8-N2 Through-bond conjugation[5] |

| 1-Aminoisoquinoline | +M, -I (C1) | 7.27 | Direct amidine-like resonance[2] |

| 1-Methoxyisoquinoline | +M, Strong -I (C1) | ~3.5 - 4.0 | -I effect dominates N2 basicity[3] |

| 8-Amino-1-methoxyisoquinoline | Dual +M, peri-H-bond | ~5.8 - 6.5 | Push-pull peri-system |

*Values estimated based on established Hammett substituent constants and heteroaromatic principles.

While 1-methoxyisoquinoline suffers a drop in basicity due to the strong inductive withdrawal of the adjacent oxygen, the introduction of the 8-amino group counteracts this. The 8-amino group's robust +M effect pushes electron density back into the N2 position, restoring and potentially elevating the pKa.

Experimental Protocols for Electronic Characterization

To empirically validate the electronic theories described above, researchers must employ self-validating experimental workflows. Below are the definitive protocols for characterizing this scaffold.

Protocol 1: pKa Determination via UV-Vis Spectrophotometric Titration

This protocol relies on the distinct chromophoric shifts that occur when the isoquinoline N2 transitions from a neutral to a protonated state.

-

Solution Preparation: Prepare a

M stock solution of 8-amino-1-methoxyisoquinoline in a 10% Methanol/Water co-solvent system to ensure complete dissolution. -

Buffer Titration: Utilize a Britton-Robinson universal buffer to precisely adjust the pH of the sample aliquots from pH 2.0 to 10.0 in 0.5 pH increments.

-

Spectral Acquisition: Record the UV-Vis absorption spectra (200–450 nm) for each pH increment at a constant temperature of 25.0 °C.

-

Isosbestic Point Validation (Critical Step): Overlay the spectra and identify sharp isosbestic points. Causality: The presence of a clean isosbestic point is a self-validating mechanism proving that only two species (the protonated and unprotonated forms) exist in equilibrium, ruling out aggregation, degradation, or complex solvent interactions.

-

Data Extraction: Plot the absorbance at the

of the protonated species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch non-linear regression model to extract the thermodynamic pKa.

Workflow for UV-Vis spectrophotometric pKa determination and validation.

Protocol 2: NMR Conformational Analysis of Peri-Interactions

To prove the existence of the conformational locking induced by the peri-interaction, 2D NMR is required.

-

Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of strictly anhydrous

. Causality: Anhydrous, non-polar solvents prevent intermolecular hydrogen bonding with water, ensuring only intramolecular peri-interactions are observed. -

1D ¹H NMR Baseline: Acquire a standard proton spectrum. Identify the 8-NH₂ protons. If hydrogen-bonded to the 1-methoxy group, one proton will appear highly deshielded (e.g., > 8.0 ppm) compared to a standard aromatic amine (~4.0-5.0 ppm).

-

2D ROESY Acquisition: Execute a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment with a mixing time of 300 ms. ROESY is preferred over NOESY for mid-sized molecules where the NOE might cross zero.

-

Cross-Peak Analysis: Identify the spatial cross-peaks between the deshielded 8-NH proton and the protons of the 1-methoxy group. The intensity of this cross-peak validates the rigid, locked conformation of the peri-system.

Implications in Drug Development

The 8-amino-1-methoxyisoquinoline scaffold is not merely a theoretical curiosity; its electronic properties make it a highly privileged structure in medicinal chemistry. The conformational rigidity imposed by the peri-hydrogen bond reduces the entropic penalty upon binding to target proteins (e.g., kinase hinge regions). Furthermore, the tunable basicity of the N2 nitrogen—modulated by the push-pull dynamics of the 1- and 8-substituents—allows drug developers to optimize the molecule's pharmacokinetic profile, specifically its membrane permeability and aqueous solubility at physiological pH.

References

-

Spontaneous Cyclization of peri-Diiminonaphthalenes Leading to the Formation of Benzo[de]isoquinolines and Stable Benzo[de]isoquinoliniums Source: Organic Letters - ACS Publications URL:[Link]

-

1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem Source: PubChem - NIH URL:[Link]

-

Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy Source: Organic Letters - ACS Publications URL:[Link]

Sources

Unlocking the Therapeutic Promise of 1-Methoxyisoquinolin-8-amine Analogs: A Technical Guide for Drug Discovery

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific subclass: 1-methoxyisoquinolin-8-amine and its analogs. While direct research on this precise scaffold is nascent, this document provides a comprehensive framework for its exploration, drawing upon established principles of isoquinoline chemistry, pharmacology, and modern drug discovery workflows. We will outline strategic approaches to analog synthesis, robust protocols for biological screening, and a logical progression for mechanistic elucidation, thereby empowering researchers to systematically investigate this promising class of molecules for novel therapeutic applications.

Introduction: The Isoquinoline Core and the Rationale for 1-Methoxyisoquinolin-8-amine Exploration

Isoquinoline alkaloids, found in various plant species, have a long history in traditional medicine and have yielded clinically significant drugs.[3][4] Their diverse pharmacological profiles include anticancer, antimicrobial, antiviral, and neuroprotective effects.[5][6][7][8] The biological activity of isoquinoline derivatives is often dictated by the substitution pattern on the bicyclic ring system. For instance, substitutions at the 1, 3, and 4-positions have been shown to significantly influence anticancer and antimalarial activities.[1]

The 1-methoxyisoquinolin-8-amine scaffold presents a unique combination of functional groups that suggests a high potential for biological activity. The 8-amino group, in particular, is a key feature of several pharmacologically active quinolines and isoquinolines, known to participate in crucial hydrogen bonding interactions with biological targets. The 1-methoxy group can influence the molecule's electronic properties and metabolic stability. This guide provides a roadmap for the systematic evaluation of this scaffold, from initial library synthesis to in-depth biological characterization.

Synthetic Strategy: Building a Diverse Analog Library

A robust and flexible synthetic strategy is paramount for generating a diverse library of 1-methoxyisoquinolin-8-amine analogs to enable comprehensive structure-activity relationship (SAR) studies. A plausible and adaptable synthetic route is outlined below.

Core Scaffold Synthesis

The synthesis of the 1-methoxyisoquinolin-8-amine core can be approached through a multi-step sequence, likely commencing with a suitable substituted benzene derivative and constructing the isoquinoline ring system. A potential, though not exclusive, pathway could involve a Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline core, followed by functional group interconversions to install the methoxy and amino moieties at the 1 and 8 positions, respectively.[9][10]

Analog Derivatization

With the core scaffold in hand, a diverse library can be generated by modifying key positions.

-

Modification of the 8-amino group: Acylation, sulfonylation, and reductive amination can be employed to introduce a wide array of substituents. This allows for probing the steric and electronic requirements of the binding pocket of a potential target.

-

Substitution on the benzene ring: Introduction of various functional groups (e.g., halogens, alkyl, alkoxy) on the benzene portion of the isoquinoline ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability.

-

Modification of the 1-methoxy group: While the methoxy group is a defining feature, its replacement with other alkoxy groups or bioisosteres could be explored to fine-tune activity and pharmacokinetic properties.

Biological Evaluation: A Tiered Screening Approach

A systematic and tiered approach to biological screening is essential for efficiently identifying and prioritizing active compounds.

Primary Screening: Broad-Spectrum Activity Profiling

The initial screening should cast a wide net to identify any potential biological activity. Given the known activities of isoquinolines, the primary screen should include assays for:

-

Anticancer Activity: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, melanoma) should be used to assess cytotoxicity.[11]

-

Antimicrobial Activity: The analogs should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens.[6][12]

-

Antiviral Activity: Screening against a selection of viruses, depending on available resources and expertise, could uncover novel antiviral agents.

Secondary Screening: Target Identification and Mechanistic Elucidation

Once "hit" compounds are identified in the primary screen, the focus shifts to understanding their mechanism of action.

Given that many isoquinoline derivatives have been shown to target kinases, a kinase inhibition assay is a logical secondary screen for anticancer hits.

Objective: To determine the inhibitory activity of 1-methoxyisoquinolin-8-amine analogs against a panel of cancer-related kinases.

Materials:

-

Recombinant human kinases (e.g., EGFR, VEGFR, PI3K)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compounds (dissolved in DMSO)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.

-

Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Data Presentation:

| Compound ID | Target Kinase | IC50 (µM) |

| Analog-001 | EGFR | 5.2 |

| Analog-002 | EGFR | 1.8 |

| Analog-003 | VEGFR | 10.5 |

| Analog-004 | PI3K | >50 |

For compounds showing antimicrobial activity, determining the MIC is a crucial next step.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare a serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Analog-101 | 8 | >64 | 16 |

| Analog-102 | 4 | 32 | 8 |

| Analog-103 | >64 | >64 | >64 |

Visualization of Key Concepts

Proposed Drug Discovery Workflow

Caption: A streamlined workflow for the discovery and development of 1-methoxyisoquinolin-8-amine analogs.

Hypothetical PI3K/Akt Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by an active analog.

Future Directions and Conclusion

The exploration of 1-methoxyisoquinolin-8-amine analogs represents a promising frontier in the quest for novel therapeutics. This guide has provided a foundational framework for initiating such a research program. Future work should focus on:

-

Comprehensive SAR Studies: Once initial hits are identified, a focused synthesis effort will be necessary to delineate the precise structural requirements for optimal activity.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro assays must be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

-

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is crucial for the successful development of any new drug candidate.

References

- Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

-

G.A., M., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

-

de Mello, V. M., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design. [Link]

-

Agyapong, O., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Oxford Academic. [Link]

-

El-Sayed, S. M., et al. (2022). Natural and synthetic isoquinoline derivatives with antimicrobial activity. ResearchGate. [Link]

-

Ríos-Hoyo, A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. [Link]

-

Choi, S., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC. [Link]

-

Khan, A. U., et al. (2008). In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. Academic Journals. [Link]

-

Narayanan, H., et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. [Link]

-

Iranshahy, M., et al. (2014). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. Royal Society of Chemistry. [Link]

-

Sharma, C., et al. (2022). Isoquinoline Alkaloids: Promising Natural Compounds for Targeting Angiogenesis and Metastasis in Colon Cancer. Onco Therapeutics. [Link]

-

Qing, Z., et al. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science Publishers. [Link]

-

S.A., A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

- Shamma, M. (2012). The Isoquinoline Alkaloids Chemistry and Pharmacology. Google Books.

-

Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47944G [pubs.rsc.org]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Isoquinoline Alkaloids Chemistry and Pharmacology - Maurice Shamma - Google 圖書 [books.google.com.hk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrogen Bonding Capacity of 1-Methoxyisoquinolin-8-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a critical determinant of molecular recognition at biological interfaces, governing drug-target interactions, pharmacokinetic properties, and overall compound efficacy. This guide provides an in-depth technical analysis of 1-methoxyisoquinolin-8-amine, a heterocyclic scaffold of interest in medicinal chemistry. We dissect the molecule's structural components to identify all potential hydrogen bond donors and acceptors. A central focus is the analysis of the potential for intramolecular hydrogen bonding between the 8-amino and 1-methoxy groups and its competitive relationship with intermolecular interactions essential for biological activity. This document outlines both experimental and computational workflows, providing field-proven protocols for the empirical and theoretical characterization of this molecule's hydrogen bonding profile. The insights presented herein are designed to empower drug development professionals to rationally design and optimize molecules based on a foundational understanding of their non-covalent interaction capabilities.

Introduction: The Primacy of Hydrogen Bonding in Molecular Design

In the landscape of drug discovery, the precise orchestration of non-covalent interactions between a ligand and its biological target is paramount. Among these, the hydrogen bond is a highly significant directional interaction that confers both stability and specificity to the binding event. The ability of a molecule to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) dictates its interaction fingerprint and profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.

1-Methoxyisoquinolin-8-amine presents a compelling case study. As a substituted N-heterocycle, it contains multiple functional groups capable of engaging in hydrogen bonding. A nuanced understanding of which sites are dominant, their relative strengths, and their geometric availability is not merely academic; it is a prerequisite for successful structure-activity relationship (SAR) studies and rational drug design. This guide serves as a comprehensive manual for elucidating the complete hydrogen bonding capacity of this scaffold.

Molecular Scaffolding and Hydrogen Bonding Potential

The hydrogen bonding capability of 1-methoxyisoquinolin-8-amine is a composite of the individual contributions from its constituent functional groups, modulated by the electronic and steric environment of the isoquinoline core.

Structural and Functional Group Analysis

The molecule can be deconstructed into three key regions with hydrogen bonding potential.

Caption: Molecular structure of 1-Methoxyisoquinolin-8-amine.

-

The Primary Aromatic Amine (-NH₂ at C8): This group is the principal hydrogen bond donor site. The two hydrogen atoms attached to the nitrogen can be donated to a suitable acceptor.[1][2] Concurrently, the nitrogen atom possesses a lone pair of electrons, allowing it to function as a hydrogen bond acceptor.[3][4]

-

The Methoxy Group (-OCH₃ at C1): The oxygen atom of the methoxy group contains two lone pairs of electrons, making it a potent hydrogen bond acceptor.[5]

-

The Isoquinoline Ring Nitrogen (N2): The heterocyclic nitrogen atom at position 2 features a lone pair of electrons and acts as a hydrogen bond acceptor site. Its basicity, and therefore acceptor strength, is influenced by the aromatic system.

Mapping Hydrogen Bond Donors and Acceptors

A comprehensive inventory of potential interaction sites is the first step in characterization.

Caption: Potential H-bond donor (green) and acceptor (red) sites.

The Intramolecular vs. Intermolecular Hydrogen Bond Dichotomy

The spatial proximity of the 8-amino group (HBD) and the 1-methoxy group (HBA) creates the potential for a stabilizing intramolecular hydrogen bond. The formation of this bond would result in a pseudo-six-membered ring, a conformationally favorable arrangement.

Causality: The formation of an intramolecular hydrogen bond can "mask" these functional groups, reducing their availability for intermolecular interactions with target proteins or solvent molecules. This has profound implications for drug design. A molecule locked in an intramolecularly-bonded state may exhibit increased lipophilicity and membrane permeability but may be unable to form a critical hydrogen bond required for receptor binding.

Caption: Intramolecular vs. Intermolecular hydrogen bonding.

The equilibrium between these two states is dynamic and influenced by the solvent environment and the presence of competing hydrogen bonding partners.

Experimental Determination of Hydrogen Bonding Capacity

Theoretical postulation must be validated through empirical measurement. Spectroscopic techniques are powerful tools for probing hydrogen bonding interactions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information on the chemical environment of hydrogen atoms.[6] The chemical shift (δ) of the amine protons (-NH₂) is highly sensitive to hydrogen bonding.

Protocol: ¹H NMR Titration and Variable Temperature (VT) NMR

-

Preparation: Prepare a stock solution of 1-methoxyisoquinolin-8-amine in a non-protic, non-polar solvent (e.g., CDCl₃ or C₆D₆) to minimize solvent competition.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum. Record the chemical shift of the -NH₂ protons. A broad signal is often indicative of exchange or interaction.

-

Titration (optional): To probe acceptor strength, incrementally add a known hydrogen bond donor (e.g., a phenol) and monitor the downfield shift of the donor's -OH proton. To probe donor strength, add a known acceptor (e.g., DMSO-d₆) and monitor the downfield shift of the -NH₂ protons.

-

Variable Temperature (VT) Analysis: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., 253 K to 323 K).

-

Interpretation: If a strong intramolecular hydrogen bond exists, the chemical shift of the involved NH proton will show a reduced temperature dependence (a smaller change in ppm/K) compared to an NH proton that is primarily involved in intermolecular bonding with the solvent. The latter's bonds are more easily disrupted by thermal energy.

-

-

Data Analysis: Plot the chemical shift (δ) of the NH protons versus temperature (T). The slope of this line (dδ/dT) provides a quantitative measure of the proton's solvent exposure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the vibrational frequencies of bonds. Hydrogen bonding perturbs the stretching frequency of the donor group (N-H).[7]

Protocol: Solution-Phase FT-IR Analysis

-

Solvent Selection: Dissolve the compound in a non-polar solvent (e.g., CCl₄ or cyclohexane) at a low concentration (~1 mM) to favor monomeric species.

-

Acquire Spectrum: Record the IR spectrum, focusing on the 3500-3300 cm⁻¹ region.

-

Free N-H Stretch: In a dilute, non-polar solution, sharp bands around 3500 cm⁻¹ and 3400 cm⁻¹ correspond to the asymmetric and symmetric stretches of a "free" (non-hydrogen-bonded) primary amine.

-

Bonded N-H Stretch: The presence of a broad, red-shifted band (lower frequency) is direct evidence of hydrogen bonding. An intramolecular bond will persist even at very high dilution, whereas intermolecular bonds will diminish upon dilution.

-

-

Comparative Analysis: Compare the spectrum in the non-polar solvent to one taken in a hydrogen bond-accepting solvent (e.g., diethyl ether or THF). A significant red-shift and broadening of the N-H bands in the accepting solvent confirms the group's donor capability.

Caption: Workflow for experimental hydrogen bond analysis.

Computational Analysis of Hydrogen Bonding

Computational chemistry offers a powerful in silico toolkit to complement and rationalize experimental findings. Methods like Density Functional Theory (DFT) can provide quantitative insights into the geometry, energetics, and electronic nature of hydrogen bonds.[8][9]

Methodologies

-

Density Functional Theory (DFT): Used to optimize the molecular geometry and calculate the energies of different conformers (e.g., with and without the intramolecular H-bond). The energy difference provides an estimate of the bond strength.[9]

-

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find and characterize chemical bonds. The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor atom is a definitive criterion for a hydrogen bond.[10][11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the interaction between the lone pair orbital of the acceptor atom and the antibonding orbital of the donor (N-H) bond. This delocalization is a key electronic feature of hydrogen bonding.[12][13]

Protocol for In Silico Computational Workflow

-

Structure Preparation: Build the 3D structure of 1-methoxyisoquinolin-8-amine.

-

Conformational Search: Perform a systematic search to identify low-energy conformers, specifically targeting the orientation of the -NH₂ and -OCH₃ groups.

-

Geometry Optimization: Optimize the geometry of the most stable conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/cc-pVDZ).[9] Calculate the vibrational frequencies to confirm they are true energy minima.

-

Interaction Energy Calculation: Calculate the energy difference between the conformer featuring the intramolecular hydrogen bond and a reference conformer where such an interaction is absent. This provides the intramolecular hydrogen bond energy.

-

Topological & Orbital Analysis: Perform QTAIM and NBO analyses on the optimized hydrogen-bonded structure to confirm the nature of the interaction. Look for the presence of a bond critical point (QTAIM) and calculate the stabilization energy from the lone pair -> σ*(N-H) interaction (NBO).

Caption: Workflow for computational hydrogen bond analysis.

Synthesis of Findings and Implications for Drug Development

The combined experimental and computational data provide a holistic view of the molecule's hydrogen bonding personality.

Summary of Hydrogen Bonding Properties

| Feature | Donor/Acceptor | Site(s) | Relative Strength | Key Considerations |

| H-Bond Donor | Donor | Amine (-NH₂) | Moderate-Strong | Strength is modulated by the aromatic ring. Can be masked by intramolecular H-bond. |

| H-Bond Acceptor | Acceptor | Amine (-N:H₂) | Weak-Moderate | Generally a weaker acceptor than the other sites due to nitrogen's attachment to the electron-withdrawing ring. |

| H-Bond Acceptor | Acceptor | Methoxy (-O:CH₃) | Moderate-Strong | Potent acceptor site; primary candidate for intramolecular H-bond with 8-NH₂. |

| H-Bond Acceptor | Acceptor | Ring Nitrogen (N2) | Moderate | Basicity is comparable to pyridine; a reliable acceptor site if sterically accessible. |

| Intramolecular Bond | N/A | 8-NH···O(1-Me) | Moderate | High probability of formation. Will significantly impact conformation and intermolecular binding potential. |

Impact on Drug-like Properties

-

Solubility: Strong intermolecular hydrogen bonding with water is necessary for aqueous solubility.[2][4] If the molecule is dominated by its intramolecularly bonded form, it will present a more non-polar surface to the solvent, likely decreasing its solubility.

-

Receptor Binding: The success of 1-methoxyisoquinolin-8-amine as a drug scaffold depends critically on which hydrogen bonds are required for target engagement. If a receptor requires donation from the 8-NH₂ group and acceptance at the 1-methoxy oxygen, the molecule must be able to break its internal bond to adopt the correct binding pose. The energetic penalty for breaking this bond becomes a key component of the overall binding free energy.

Conclusion

1-Methoxyisoquinolin-8-amine is a molecule with a rich and complex hydrogen bonding capacity. It possesses one primary donor group (-NH₂) and three distinct acceptor sites (amine N, methoxy O, and ring N). The defining feature of this scaffold is the high potential for a competitive equilibrium between a conformation stabilized by an intramolecular hydrogen bond and an "open" conformation capable of diverse intermolecular interactions. A thorough characterization using the spectroscopic and computational workflows detailed in this guide is essential for any drug discovery program utilizing this scaffold. This foundational knowledge allows for the strategic modification of the molecule to either enhance or disrupt specific hydrogen bonds, thereby optimizing both pharmacokinetic properties and target affinity.

References

- Computational Analysis of Hydrogen Bonds in protein-RNA Complexes for Interaction P

- Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews.

- A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. Southern Methodist University.

- Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydr

- Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organoc

- Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Journal of Chemistry.

- Computer graphics presentations and analysis of hydrogen bonds from molecular dynamics simul

- Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Proton

- Hydrogen bond acceptor and donor from amine protonated and unprotonated with water.

- Hydrogen and Halogen Interactions With 2,6 Dimethoxypyridine. ProQuest.

- Measuring the Strength of Hydrogen Bonds. (2017). RSC Blogs.

- Binding mode and hydrogen bond interaction of a methoxy group on the...

- Spectroscopic and Computational Evidence of Intramolecular Au⋅⋅⋅H−N Hydrogen Bonding.

- A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PMC.

- Properties of amines. Organic Chemistry II - Lumen Learning.

- An i.r.-spectroscopic study of a postulated C–H ⋯ N hydrogen bond suggested by the X-ray structure of a novel heterocycle. RSC Publishing.

- Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). ScienceDirect.

- Spectroscopic Identification of Hydrogen Bond Vibrations and Quasi-Isostructural Polymorphism in N-Salicylideneaniline. (2021). MDPI.

- Arom

- Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. (2012). American Journal of Chemistry.

- Economical and Accurate Protocol for Calculating Hydrogen-Bond-Acceptor Strengths. (2013).

- Hydrogen Bonding. Organic Chemistry Tutor.

- Pairwise Substitution Effects, Inter- and Intramolecular Hydrogen Bonds in Methoxyphenols and Dimethoxybenzenes. Thermochemistry, Calorimetry, and First-Principles Calculations. (2010). The Journal of Physical Chemistry B.

- Hydrogen bonded system faces strength test. (2017). Chemistry World.

- Basic Properties of Amines. (2023). Chemistry LibreTexts.

- Is there an intramolecular hydrogen bond in guaiacol? (2017). Chemistry Stack Exchange.

- Isoquinolin-8-amine. PubChem.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.

- Technical Support Center: Synthesis of 4-Methylisoquinolin-8-amine. Benchchem.

- 7-Methoxyisoquinolin-8-amine. BLD Pharm.

- Physical Properties of Amines. The Basics of General, Organic, and Biological Chemistry - Lumen Learning.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Royal Society of Chemistry.

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI.

- 5-Methoxyquinolin-8-amine. PubChem.

- 5-Methoxyisoquinolin-8-amine. ChemScene.

- INTERMOLECULAR BONDING.

- 23.1 & 23.3 Introduction and Properties of Amines. (2020). YouTube.

- pKa Data Compiled by R. Williams. Robert Williams.

Sources

- 1. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis of 1-Methoxyisoquinolin-8-amine

Application Note: Scalable Synthesis of 1-Methoxyisoquinolin-8-amine

Prepared by: Senior Application Scientist, Chemical Process Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-Methoxyisoquinolin-8-amine (CAS: 1374651-49-6) is a high-value heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced antimalarial therapeutics 1. Direct functionalization of the isoquinoline core (e.g., direct nitration of 1-methoxyisoquinoline) suffers from poor regiocontrol, predominantly yielding the 5-nitro isomer. To ensure scalable, regiochemically pure production, this application note details a robust, three-step telescoped synthetic strategy starting from the commercially available 8-nitroisoquinolin-1(2H)-one.

Mechanistic Strategy & Workflow

The synthetic route is designed to maximize atom economy, ensure regiochemical fidelity, and avoid chromatographic purification at scale.

-

Chlorodeoxygenation: Converts the lactam to a highly reactive 1-chloro electrophile.

-

Nucleophilic Aromatic Substitution (SNAr): Installs the methoxy group under mild conditions.

-

Catalytic Hydrogenation: Reduces the nitro group to the target primary amine.

Figure 1: Three-step scalable synthetic workflow for 1-Methoxyisoquinolin-8-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Chloro-8-nitroisoquinoline

Mechanistic Causality: The transformation of the lactam to the 1-chloroisoquinoline relies on chlorodeoxygenation. While phosphoryl chloride (POCl3) alone can achieve this, the addition of catalytic N,N-dimethylformamide (DMF) forms the highly electrophilic Vilsmeier-Haack intermediate in situ. This causality lowers the required activation energy, minimizing the thermal degradation of the nitroaromatic system and reducing the required equivalents of toxic POCl3 2.

Protocol:

-

Charge a dry, N2-flushed reactor with 8-nitroisoquinolin-1(2H)-one (1.0 eq).

-

Add POCl3 (5.0 eq) followed by a catalytic amount of anhydrous DMF (0.05 eq).

-

Heat the suspension to 90 °C.

-

Self-Validation Check: The protocol is self-validating; the insoluble lactam starting material will gradually dissolve as the soluble 1-chloro product forms. Complete dissolution typically indicates >90% conversion.

-

Stir for 3 hours, then monitor via HPLC for the disappearance of the starting material.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Reverse-quench the resulting syrup by adding it dropwise to vigorously stirred crushed ice to control the exothermic hydrolysis of residual phosphoryl species.

-

Extract with dichloromethane (DCM), wash with saturated aqueous NaHCO3 until pH 7-8 is reached, dry over anhydrous Na2SO4, and concentrate to afford 1-chloro-8-nitroisoquinoline as a yellow-brown solid.

Step 2: Synthesis of 1-Methoxy-8-nitroisoquinoline

Mechanistic Causality: Nucleophilic aromatic substitution (SNAr) at the C1 position of the isoquinoline ring is highly favored. The causality stems from the synergistic electron-withdrawing effects of the adjacent imine nitrogen and the 8-nitro group, which heavily deplete electron density at C1 3. This extreme electrophilicity allows the methoxylation to proceed rapidly at room temperature, avoiding side reactions.

Protocol:

-

Dissolve 1-chloro-8-nitroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes) under N2.

-

Slowly add a 25 wt% solution of sodium methoxide (NaOMe) in methanol (1.5 eq) at 0–5 °C.

-

Allow the reaction to warm to 25 °C and stir for 2 hours.

-

Self-Validation Check: The reaction self-validates through the visible precipitation of sodium chloride (NaCl) byproducts and a distinct Rf shift on TLC (Hexanes/EtOAc 3:1, 254 nm).

-

Workup: Quench the reaction with water (20 volumes). Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 10 volumes). Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield 1-methoxy-8-nitroisoquinoline.

Step 3: Synthesis of 1-Methoxyisoquinolin-8-amine

Mechanistic Causality: The final step requires the selective reduction of the 8-nitro group to a primary amine without cleaving the newly installed methoxy ether or reducing the aromatic core. Catalytic hydrogenation using 10% Pd/C under H2 gas is chosen for its scalability and clean reaction profile 4. The causality behind using an EtOAc/MeOH solvent mixture is to balance the solubility of the nitro intermediate (better in EtOAc) with the protic stabilization required for the resulting amine (provided by MeOH).

Protocol:

-

Dissolve 1-methoxy-8-nitroisoquinoline (1.0 eq) in a 1:1 mixture of EtOAc and MeOH (20 volumes).

-

Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 eq by weight) under a blanket of N2.

-

Purge the reaction vessel with N2 three times, followed by H2 gas three times.

-

Pressurize the vessel to 50 psi with H2 and stir vigorously at 25 °C for 16 hours.

-

Self-Validation Check: Hydrogen uptake monitoring serves as a self-validating metric. The reaction is complete when the pressure stabilizes and no further H2 is consumed.

-

Workup: Purge the vessel thoroughly with N2. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess MeOH.

-

Concentrate the filtrate under reduced pressure to afford the target 1-Methoxyisoquinolin-8-amine.

Quantitative Data Summary

To facilitate process transfer and quality control, the expected quantitative metrics and Critical Quality Attributes (CQAs) for each step are summarized below:

| Step | Transformation | Reagents & Solvents | Time / Temp | Expected Yield | CQA (Purity Target) |

| 1 | Chlorodeoxygenation | POCl3, cat. DMF | 3h / 90 °C | 85 – 90% | >95% (HPLC), Moisture <0.1% |

| 2 | SNAr (Methoxylation) | NaOMe, THF/MeOH | 2h / 25 °C | 90 – 95% | >98% (HPLC), Residual Cl⁻ <1% |

| 3 | Nitro Reduction | H2 (50 psi), Pd/C, EtOAc/MeOH | 16h / 25 °C | 80 – 85% | >99% (HPLC), Residual Pd <10 ppm |

Process Safety & Scale-up Considerations

-

POCl3 Quench Exotherm (Step 1): The hydrolysis of unreacted POCl3 is violently exothermic and releases HCl gas. It must never be quenched by adding water directly to the reaction mixture. The protocol dictates a reverse-quench (adding the reaction mixture dropwise into a large excess of stirred ice water) to safely dissipate the heat of hydrolysis.

-

Pyrophoric Catalyst Handling (Step 3): Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen or in the presence of methanol vapors. Always use water-wet Pd/C (typically 50% moisture) for charging, and ensure the reactor is strictly purged with inert gas (N2 or Argon) before introducing or venting H2 gas.

References

- 8-Aminoisoquinoline CAS#: 23687-27-6 ChemicalBook

- JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Google P

- Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide Benchchem

- Product Class 5: Isoquinolines Thieme Connect

Sources

Advanced Protocol for the Reductive Amination of 1-Methoxyisoquinolin-8-amine: Overcoming Weak Nucleophilicity in Heteroaromatic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Methoxyisoquinolin-8-amine (CAS: 1374651-49-6)[1]

The Chemical Challenge: Steric and Electronic Deactivation

1-Methoxyisoquinolin-8-amine is a highly sought-after building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR-targeted therapeutics[1]. However, functionalizing the 8-amino position via reductive amination presents a significant synthetic hurdle. The nitrogen atom is situated peri to the bulky C1-methoxy group, creating a sterically hindered environment. Furthermore, the electron-deficient nature of the isoquinoline ring withdraws electron density from the amine, rendering it a remarkably weak nucleophile[2].

When standard reductive amination conditions (e.g., Sodium Borohydride in methanol) are applied to such deactivated amines, the reaction typically fails. The reducing agent rapidly reduces the carbonyl starting material to an alcohol before the sluggish imine formation can occur[3]. To successfully N-alkylate 1-methoxyisoquinolin-8-amine, the protocol must decouple the kinetics of iminium formation from the reduction step.

Mechanistic Causality: Why STAB is the Reagent of Choice

To overcome the poor nucleophilicity of 1-methoxyisoquinolin-8-amine, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reductant[4].

-

Chemoselectivity: The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB significantly milder than NaBH₄ or NaCNBH₃[5]. STAB is largely unreactive toward most ketones and aldehydes, allowing the slow hemiaminal/iminium equilibrium to establish without premature carbonyl reduction[2].

-

Acid Catalysis: The addition of a Brønsted acid (Glacial Acetic Acid) is mandatory. The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate attack by the weak isoquinoline amine. Subsequently, it drives the dehydration of the hemiaminal into the highly electrophilic iminium ion, which STAB rapidly reduces[5].

-

Safety Profile: Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB does not release highly toxic hydrogen cyanide gas upon acidic workup, making it a safer and greener alternative for scale-up[5].

Reductive amination pathway of 1-Methoxyisoquinolin-8-amine highlighting the iminium intermediate.

Quantitative Data: Condition Optimization

STAB is highly sensitive to water and incompatible with protic solvents like methanol[3]. Therefore, aprotic halogenated solvents or ethers must be used. As demonstrated in the optimization table below, 1,2-Dichloroethane (DCE) consistently outperforms Tetrahydrofuran (THF) for weakly basic amines[4].

Table 1: Optimization of Reductive Amination Conditions for Weakly Nucleophilic Amines

| Entry | Solvent | Reducing Agent | Additive / Catalyst | Temp (°C) | Relative Conversion (%) |

| 1 | MeOH | NaCNBH₃ | None | 25 | < 10 |

| 2 | THF | NaBH(OAc)₃ | None | 25 | 35 |

| 3 | DCE | NaBH(OAc)₃ | None | 25 | 55 |

| 4 | DCE | NaBH(OAc)₃ | AcOH (1.0 eq) | 25 | > 95 |

| 5 | DCE | NaCNBH₃ | Ti(OiPr)₄ (1.5 eq) | 60 | 88* |

*Entry 5 represents an alternative indirect method utilizing a Lewis acid, reserved strictly for highly sterically hindered ketones where STAB fails[6].

Self-Validating Experimental Workflow

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the scientist can verify the success of each mechanistic step before proceeding, eliminating "blind" chemistry.

Materials Required:

-

1-Methoxyisoquinolin-8-amine (1.0 equiv, limiting reagent)[1]

-

Target Aldehyde or Ketone (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[3]

-

Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Procedure:

Step 1: Iminium Pre-Activation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve 1-Methoxyisoquinolin-8-amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE (0.2 M).

-

Add Glacial Acetic Acid (1.0 equiv) dropwise at room temperature.

-

Causality Check: Stir the mixture at room temperature for 2 to 4 hours before adding the reducing agent. This pre-stirring is critical; it allows the thermodynamically unfavorable nucleophilic attack to proceed without the STAB prematurely reducing the aldehyde/ketone to an alcohol[2].

-

IPC 1 (Validation): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You must observe the mass of the intermediate imine/hemiaminal (

of Amine + Carbonyl -

Step 2: Chemoselective Reduction

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Causality Check: Portion-wise addition controls the exothermic release of hydrogen gas and maintains a low, steady concentration of active hydride, preventing off-target reduction of the starting materials[7].

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

IPC 2 (Validation): Analyze via LCMS. The imine mass should be completely replaced by the N-alkylated product mass. If unreacted imine persists, add an additional 0.5 equiv of STAB and stir for 2 more hours.

Step 3: Quench and Isolation

-

Cool the flask to 0 °C and carefully quench the reaction by adding Saturated Aqueous NaHCO₃ dropwise until gas evolution (H₂ and CO₂) ceases.

-

Causality Check: The mild basicity of NaHCO₃ neutralizes the acetic acid and safely hydrolyzes any remaining STAB without generating the toxic byproducts associated with cyanoborohydride quenches[5].

-

Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient) to yield the pure N-alkylated 1-methoxyisoquinolin-8-amine.

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., et al. - Journal of Organic Chemistry (PubMed/NIH) URL:[Link]

-

Reductive Amination - Common Conditions: NaHB(OAc)3 Common Organic Chemistry URL:[Link]

-

Reductive Amination, and How It Works (Including Ti(OiPr)4 modifications) Master Organic Chemistry URL:[Link]

Sources

- 1. 1-Methoxyisoquinolin-8-aMine | 1374651-49-6 [chemicalbook.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Application Notes and Protocols for the Buchwald-Hartwig Coupling of 1-Methoxyisoquinolin-8-amine

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of pharmaceuticals and bioactive molecules. The Buchwald-Hartwig amination has emerged as a transformative and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial motifs.[1][2][3] This reaction offers a significant advantage over classical methods, which often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig coupling to a specific and potentially challenging substrate: 1-Methoxyisoquinolin-8-amine. The protocols and insights provided herein are designed to facilitate the synthesis of novel N-aryl-1-methoxyisoquinolin-8-amine derivatives, which are of significant interest in the exploration of new chemical entities.

Core Principles of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide or pseudohalide (e.g., triflate).[2][4] The reaction proceeds through a catalytic cycle that generally consists of three key steps:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate.

-